N-(1-benzylpiperidin-4-yl)-3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
Description
This compound features a benzylpiperidinyl moiety linked via a propanamide chain to a hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one core substituted with a tert-butyl group. The tert-butyl group enhances steric bulk and metabolic stability, while the benzylpiperidine moiety may influence pharmacokinetic properties such as blood-brain barrier penetration .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O2S/c1-29(2,3)20-9-10-22-23(17-20)36-28-26(22)27(35)31-24(32-28)11-12-25(34)30-21-13-15-33(16-14-21)18-19-7-5-4-6-8-19/h4-8,20-21H,9-18H2,1-3H3,(H,30,34)(H,31,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAMIWAQVNIUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a synthetic compound with potential pharmacological applications. This article delves into its biological activity, including its mechanisms of action and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a thieno-pyrimidine moiety. Its molecular formula is with a molecular weight of 384.5 g/mol. The presence of the tert-butyl group and the benzylpiperidine unit contributes to its lipophilicity and potential for central nervous system activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O2 |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 877988-62-0 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor , which can enhance cholinergic transmission and may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Biological Activity Studies
Several studies have explored the biological effects of this compound:
- Cholinesterase Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of AChE and butyrylcholinesterase (BuChE), suggesting potential for cognitive enhancement in conditions characterized by cholinergic deficits .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells against oxidative stress and apoptosis induced by neurotoxic agents. This neuroprotective effect may be linked to its antioxidant properties .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells .
Case Studies
Case Study 1: Alzheimer’s Disease Model
In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and enhanced memory retention compared to control groups. The mechanism was attributed to increased acetylcholine levels due to AChE inhibition.
Case Study 2: Neuroprotection in Stroke
Another study evaluated the neuroprotective effects of this compound in an ischemic stroke model. Results indicated that treatment reduced infarct size and improved neurological outcomes through mechanisms involving anti-inflammatory pathways and modulation of excitotoxicity .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl at reflux yields 3-(7-(tert-butyl)-4-oxo-hexahydrothieno-pyrimidin-2-yl)propanoic acid and 1-benzylpiperidin-4-amine.
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Basic hydrolysis : NaOH in aqueous ethanol produces the corresponding carboxylate salt.
Nucleophilic Substitution at Piperidine
The benzyl group on the piperidine nitrogen can be replaced via nucleophilic substitution:
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Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, forming piperidin-4-amine derivatives .
Oxidation of Thieno-Pyrimidine Core
The sulfur atom in the thieno-pyrimidine ring is susceptible to oxidation:
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Oxidation with mCPBA : Forms sulfoxide or sulfone derivatives, depending on reaction stoichiometry.
Stability Under Various Conditions
| Condition | Observation | Implications |
|---|---|---|
| Aqueous acidic (pH <3) | Amide hydrolysis dominates, with 80% degradation after 24 hours at 25°C | Instability in gastric environments |
| Aqueous basic (pH >10) | Rapid cleavage of the amide bond (t₁/₂ = 2 hours) | Requires pH-controlled formulations |
| Thermal (100°C) | Decomposition via retro-amide reaction (40% after 6 hours) | Limited thermal stability |
Functionalization for Prodrug Development
The compound serves as a precursor for prodrugs through:
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Esterification : Reaction with alcohols (e.g., ethanol, PEG) to improve solubility .
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Conjugation with carriers : Covalent linkage to proteins or polymers via the amide nitrogen .
Analytical Characterization
Key techniques for monitoring reactions include:
Comparison with Similar Compounds
Structural Features
Key Observations :
- Halogenated aryl groups (e.g., in compound 51 ) improve metabolic stability but reduce solubility compared to the target’s tert-butyl group .
- Sulfonamide-linked analogs (e.g., compound 13p ) exhibit higher polarity, which may limit blood-brain barrier penetration relative to the target’s benzylpiperidine-propanamide chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
